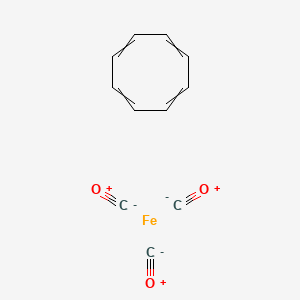
(Cyclooctatetraene)iron tricarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclooctatetraene)iron tricarbonyl is an organoiron compound with the chemical formula C₁₁H₈FeO₃. It is an orange, diamagnetic solid that belongs to the class of (diene)Fe(CO)₃ complexes . This compound is notable for its unique structure, where the iron center is coordinated to a cyclooctatetraene ligand and three carbonyl groups. The compound is also known for its fluxional behavior, where the Fe(CO)₃ center migrates around the rim of the cyclooctatetraene ligand on the NMR time-scale .
Vorbereitungsmethoden
(Cyclooctatetraene)iron tricarbonyl can be synthesized through various methods. One common synthetic route involves the reaction of cyclooctatetraene with iron pentacarbonyl. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product in good purity . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(Cyclooctatetraene)iron tricarbonyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various iron-containing products.
Reduction: Reduction reactions can lead to the formation of different iron-carbonyl species.
Substitution: The carbonyl ligands in this compound can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Cyclooctatetraene)iron tricarbonyl has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and isomerization reactions.
Biology: The compound’s unique structure and reactivity make it a useful tool in studying biological processes involving iron and carbonyl groups.
Industry: It is used in the production of fine chemicals and as a precursor for other organoiron compounds.
Wirkmechanismus
The mechanism by which (Cyclooctatetraene)iron tricarbonyl exerts its effects involves the coordination of the iron center to the cyclooctatetraene ligand and the carbonyl groups. This coordination allows the compound to participate in various chemical reactions, including catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
(Cyclooctatetraene)iron tricarbonyl can be compared with other similar compounds, such as:
Cyclooctatetraene: Unlike this compound, cyclooctatetraene itself is not coordinated to a metal center and does not exhibit the same reactivity.
Iron pentacarbonyl: This compound contains five carbonyl ligands coordinated to an iron center, but lacks the cyclooctatetraene ligand, resulting in different chemical properties and reactivity.
Tricarbonyl(cyclooctatetraene)ruthenium: This compound is similar in structure to this compound but contains ruthenium instead of iron, leading to differences in reactivity and applications.
Eigenschaften
Molekularformel |
C11H8FeO3 |
|---|---|
Molekulargewicht |
244.02 g/mol |
IUPAC-Name |
carbon monoxide;cyclooctatetraene;iron |
InChI |
InChI=1S/C8H8.3CO.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;;;; |
InChI-Schlüssel |
XAOCYVWRKJTXOL-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=CC=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


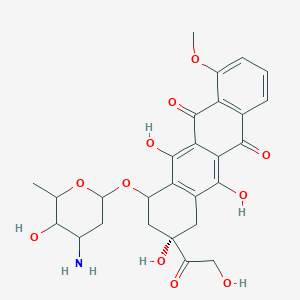
![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)
![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)
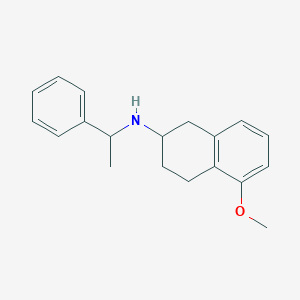
![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)
![2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14783177.png)
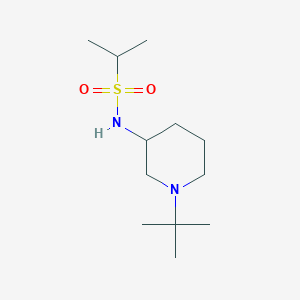
![Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14783190.png)
![Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14783193.png)
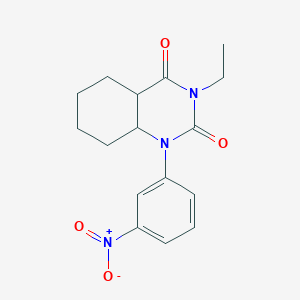
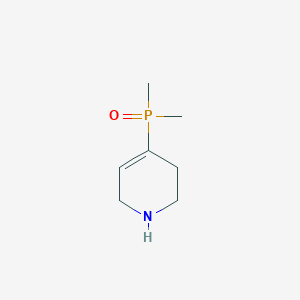
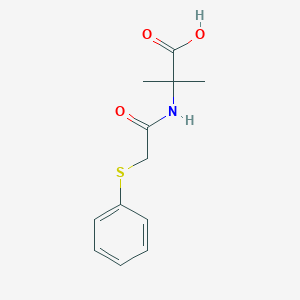
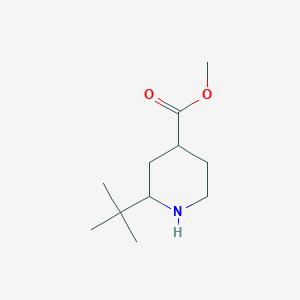
![Tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate](/img/structure/B14783231.png)
